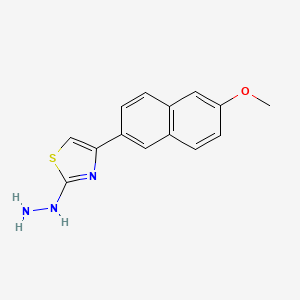
5-(Isoquinolin-7-yloxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Isoquinolin-5-yloxy)isoquinoline is a heterocyclic aromatic compound that features two isoquinoline moieties connected via an oxygen atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Isoquinolin-5-yloxy)isoquinoline typically involves the coupling of isoquinoline derivatives through an oxygen bridge. One common method is the Ullmann-type reaction, where isoquinoline derivatives are reacted with copper catalysts under mild conditions . Another approach involves the cyclization of ortho-substituted arylamines with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes that ensure high yields and purity. The use of palladium or copper catalysts in combination with microwave irradiation has been shown to be effective in producing isoquinoline derivatives on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Isoquinolin-5-yloxy)isoquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitroisoquinolines, halogenated isoquinolines.
Wissenschaftliche Forschungsanwendungen
7-(Isoquinolin-5-yloxy)isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Isoquinolin-5-yloxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of natural alkaloids.
Quinoline: A heterocyclic aromatic compound used in antimalarial drugs.
7-Isoquinolinol: A hydroxylated derivative of isoquinoline with distinct chemical properties.
Uniqueness: 7-(Isoquinolin-5-yloxy)isoquinoline is unique due to its dual isoquinoline structure connected via an oxygen atom, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other isoquinoline derivatives and enhances its potential in various applications .
Eigenschaften
CAS-Nummer |
57422-16-9 |
|---|---|
Molekularformel |
C18H12N2O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
5-isoquinolin-7-yloxyisoquinoline |
InChI |
InChI=1S/C18H12N2O/c1-2-14-11-20-9-7-17(14)18(3-1)21-16-5-4-13-6-8-19-12-15(13)10-16/h1-12H |
InChI-Schlüssel |
LPGRFSTUKODDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC3=CC4=C(C=C3)C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



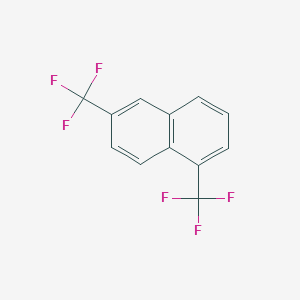
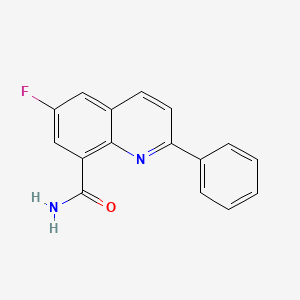
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
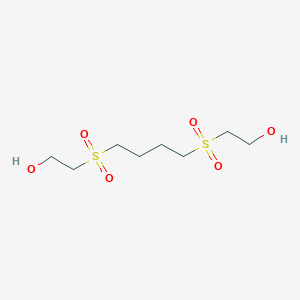
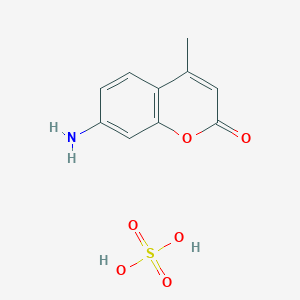


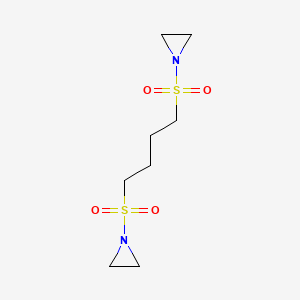
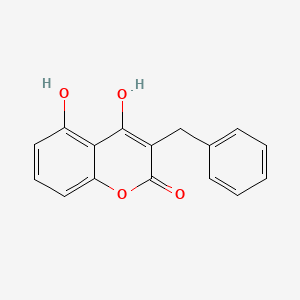

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
